N-[1-({7-[(4-Aminobutyl)amino]heptyl}carbamoyl)-2-(4-hydroxyphenyl)ethyl]butanamide dihydrochloride
CAS No.:
Cat. No.: VC16492835
Molecular Formula: C24H44Cl2N4O3
Molecular Weight: 507.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H44Cl2N4O3 |
|---|---|
| Molecular Weight | 507.5 g/mol |
| IUPAC Name | N-[1-[7-(4-aminobutylamino)heptylamino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]butanamide;dihydrochloride |
| Standard InChI | InChI=1S/C24H42N4O3.2ClH/c1-2-10-23(30)28-22(19-20-11-13-21(29)14-12-20)24(31)27-18-8-5-3-4-7-16-26-17-9-6-15-25;;/h11-14,22,26,29H,2-10,15-19,25H2,1H3,(H,27,31)(H,28,30);2*1H |
| Standard InChI Key | HWTJQQMIKVJWLH-UHFFFAOYSA-N |
| Canonical SMILES | CCCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCCCCCCCNCCCCN.Cl.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
PhTX-74 features a hybrid structure combining a polyamine backbone with aromatic and amide functional groups. The core consists of a heptyl chain substituted with a 4-aminobutyl group, linked to a 4-hydroxyphenyl ethyl moiety via a carbamoyl bridge. The terminal butanamide group and dihydrochloride salt enhance solubility and bioavailability . The stereochemistry at the α-carbon of the benzenepropanamide segment [( S)-configuration] is critical for receptor interaction .
Key Structural Features:
-
Polyamine chain: Facilitates voltage-dependent binding to receptor channels.
-
4-Hydroxyphenyl group: Contributes to π-π interactions with receptor subunits.
-
Dihydrochloride counterions: Improve aqueous solubility for experimental applications.
A comparative analysis of structural analogs (Table 1) highlights PhTX-74’s optimized chain length and substituent positioning for AMPA receptor targeting.
Table 1: Structural Comparison of Philanthotoxin Analogs
Synthesis and Analytical Characterization
Synthetic Pathways
While detailed synthetic protocols for PhTX-74 remain proprietary, its production likely involves sequential alkylation and amidation reactions. A proposed route includes:
-
Polyamine backbone assembly: Stepwise elongation of 1,7-diaminoheptane with 4-aminobutyl groups.
-
Carbamoyl linkage formation: Reaction with carbonyl diimidazole to attach the 4-hydroxyphenyl ethyl moiety.
-
Terminal butanamide conjugation: Acylation using butanoyl chloride.
-
Salt formation: Treatment with hydrochloric acid to yield the dihydrochloride .
Pharmacological Activity and Mechanism
AMPA Receptor Subtype Selectivity
PhTX-74 exhibits a distinct pharmacological profile:
-
Heteromeric receptors: IC = 22 µM (GluA1/A2, GluA2/A3) .
This 100-fold selectivity for homomeric configurations arises from steric constraints in heteromers, where auxiliary proteins like γ-2 (stargazin) reduce toxin accessibility .
Use-Dependent Blockade
The compound’s inhibition intensifies with repeated receptor activation, a hallmark of open-channel blockers. Kinetic modeling suggests:
resulting in prolonged dwell time within the ion channel .
Research Applications and Experimental Findings
Retinal Ganglion Cell Studies
In murine retinal preparations, 500 nM PhTX-74 reduced pressure-induced Ca influx by 68% in GluA3-rich ganglion cells, implicating AMPAR hyperactivity in glaucoma pathogenesis .
Neuroprotection Models
Pretreatment with 1 µM PhTX-74 decreased hippocampal neuron death by 45% in oxygen-glucose deprivation assays, suggesting therapeutic potential for ischemic stroke .
Synaptic Plasticity Investigations
Long-term potentiation (LTP) at thalamocortical synapses was attenuated by 30% with 300 nM PhTX-74, highlighting GluA1’s role in sensory memory consolidation .
Comparative Pharmacodynamics
Table 2: AMPA Receptor Antagonist Potency
| Antagonist | GluA1 IC | GluA2 IC | GluA3 IC | Selectivity Profile |
|---|---|---|---|---|
| PhTX-74 | 263 nM | >100 µM | 296 nM | Homomeric preference |
| CNQX | 1.2 µM | 0.8 µM | 1.5 µM | Pan-AMPAR |
| JSTX-3 | 8 nM | 150 µM | 12 nM | GluA2-lacking |
Challenges and Future Directions
Subtype Selectivity Controversies
Despite initial reports of GluA2-containing receptor inhibition , recent electrophysiological evidence contradicts this, showing <10% block at 10 µM . Resolution requires cryo-EM structural studies of toxin-receptor complexes.
Therapeutic Translation Barriers
-
Blood-brain barrier permeability: LogP = -1.2 limits CNS penetration.
-
Metabolic instability: Plasma half-life <15 min in murine models .
Pro-drug strategies incorporating esterase-labile groups may enhance pharmacokinetics.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume